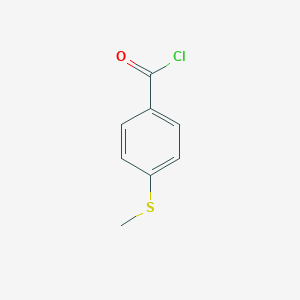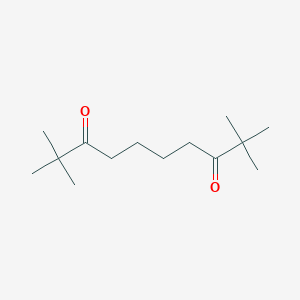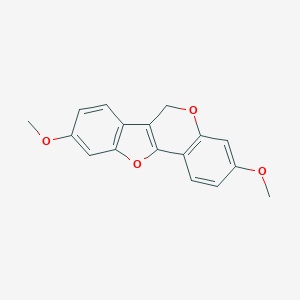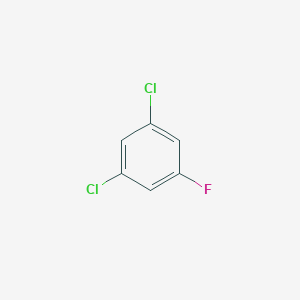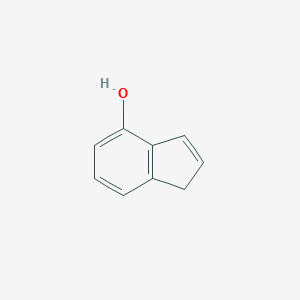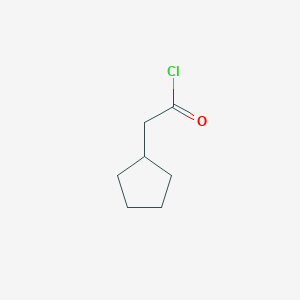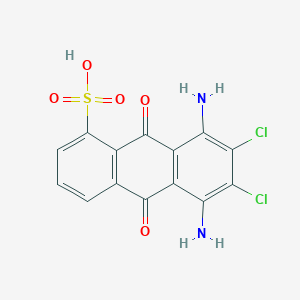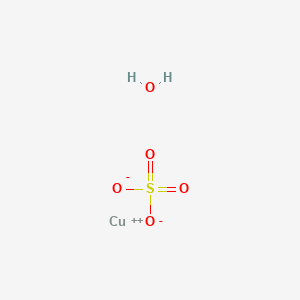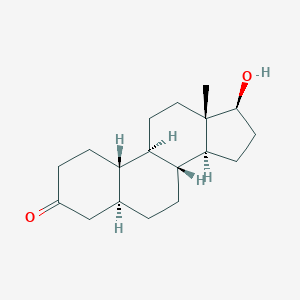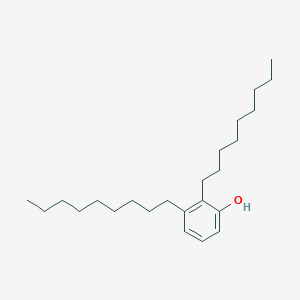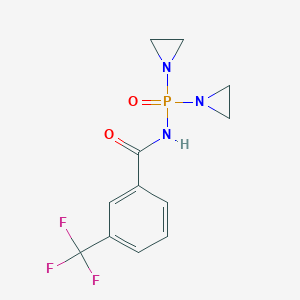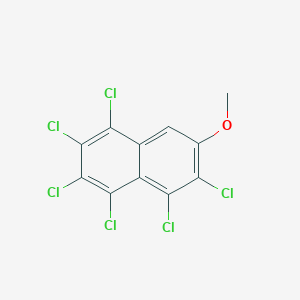
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene is a chemical compound that has been widely used in scientific research. This compound is also known as HX7 and has been used as a tool for studying the mechanisms of action of various biological processes. In
Wirkmechanismus
The mechanism of action of HX7 is not fully understood, but it is believed to act as an inhibitor of the cytochrome P450 enzyme system. This system is responsible for the metabolism of many drugs and toxins in the body. By inhibiting this system, HX7 can affect the metabolism of various substances in the body.
Biochemische Und Physiologische Effekte
HX7 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of lipids, the regulation of gene expression, and the regulation of ion channels. HX7 has also been shown to affect the levels of various neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
HX7 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, HX7 has some limitations. It is toxic and can be harmful if not handled properly. It also has a short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are many future directions for research involving HX7. One area of interest is the study of the effects of HX7 on the immune system. It has been suggested that HX7 may have immunomodulatory effects, and further research is needed to explore this possibility. Another area of interest is the study of the effects of HX7 on the cardiovascular system. It has been suggested that HX7 may have cardioprotective effects, and further research is needed to explore this possibility. Additionally, further research is needed to explore the potential therapeutic uses of HX7 in various diseases and conditions.
Conclusion
In conclusion, 1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene is a chemical compound that has been widely used in scientific research. It has been used as a tool for studying the mechanisms of action of various biological processes. The synthesis method of HX7 is well established, and it has several advantages and limitations for use in laboratory experiments. Further research is needed to explore the potential therapeutic uses of HX7 in various diseases and conditions.
Synthesemethoden
The synthesis of HX7 involves the reaction of 1,2,3,4,5,6-hexachloronaphthalene with methanol in the presence of a catalyst. The resulting product is HX7. This synthesis method has been used for many years and has been well established.
Wissenschaftliche Forschungsanwendungen
HX7 has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. It has been used in the study of the metabolism of lipids, the regulation of gene expression, and the regulation of ion channels. HX7 has also been used to study the effects of environmental toxins on the body.
Eigenschaften
CAS-Nummer |
1506-15-6 |
|---|---|
Produktname |
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene |
Molekularformel |
C11H4Cl6O |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H4Cl6O/c1-18-4-2-3-5(8(14)7(4)13)9(15)11(17)10(16)6(3)12/h2H,1H3 |
InChI-Schlüssel |
NGFRBDQAKZEZJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
1506-15-6 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



